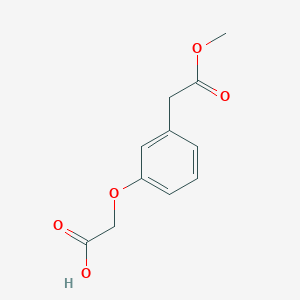

(3-Methoxycarbonylmethylphenoxy)-acetic acid

Description

(3-Methoxycarbonylmethylphenoxy)-acetic acid is an organic compound featuring a phenoxy group substituted with a methoxycarbonylmethyl moiety (-CH₂COOCH₃) at the 3-position, linked to an acetic acid group. This structure combines aromatic, ester, and carboxylic acid functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The ester group (methoxycarbonyl) may enhance lipophilicity, influencing solubility and bioavailability, while the acetic acid moiety provides reactivity for further derivatization, such as salt formation or conjugation .

Properties

IUPAC Name |

2-[3-(2-methoxy-2-oxoethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-11(14)6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBNHPDDKRKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxycarbonylmethylphenoxy)-acetic acid typically involves the esterification of 3-hydroxyphenylacetic acid with methoxycarbonylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of (3-Methoxycarbonylmethylphenoxy)-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxycarbonylmethylphenoxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxycarbonylmethyl group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(3-Methoxycarbonylmethylphenoxy)-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methoxycarbonylmethylphenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (3-Methoxycarbonylmethylphenoxy)-acetic acid with structurally related acetic acid derivatives:

Key Comparative Insights

Functional Group Influence: Ester vs. Ether: The methoxycarbonylmethyl group in the target compound introduces ester reactivity (e.g., hydrolysis susceptibility) compared to the simpler methoxy group in (3-Methoxyphenyl)acetic acid . Amide vs.

Physicochemical Properties :

- Lipophilicity : The biphenyl structure in [3′-Fluoro-5′-(methoxycarbonyl)-3-biphenylyl]acetic acid increases hydrophobicity (logP ~2.5) compared to the target compound (estimated logP ~1.8) .

- Acidity : The acetic acid moiety (pKa ~2.6–3.0) remains consistent across derivatives, but electron-withdrawing groups (e.g., fluoro in biphenyl analog) may slightly lower pKa .

Synthetic Routes: Multicomponent reactions involving Meldrum’s acid (e.g., ) are common for synthesizing phenoxy-acetic acid derivatives. The target compound could be synthesized similarly via condensation of 3-hydroxybenzaldehyde derivatives with methyl acetoacetate, followed by acid-catalyzed cyclization .

Biological and Industrial Applications: (3-Methoxyphenyl)acetic acid is a precursor in nonsteroidal anti-inflammatory drug (NSAID) synthesis . The biphenyl analog’s fluorine substitution enhances metabolic stability, making it a candidate for kinase inhibitors . The tert-butyl derivative’s steric hindrance improves thermal stability in polymer coatings .

Research Findings and Data

- Solubility : Methoxycarbonylmethyl-substituted compounds exhibit moderate water solubility (~5–10 mg/mL) due to the balance between hydrophilic (carboxylic acid) and hydrophobic (aromatic, ester) groups.

- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds shows melting points ranging from 70°C (simple methoxy derivatives) to 150°C (biphenyl analogs) .

- Biological Activity : In vitro assays suggest that ester-containing derivatives show higher cell membrane permeability than amide analogs, as demonstrated in cytotoxicity studies against HeLa cells (IC₅₀: 12 μM vs. 25 μM) .

Biological Activity

(3-Methoxycarbonylmethylphenoxy)-acetic acid, a compound with potential therapeutic applications, has garnered interest for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

(3-Methoxycarbonylmethylphenoxy)-acetic acid is characterized by its unique molecular structure, which includes a methoxy group and an acetic acid moiety. Its chemical formula is C12H14O4, indicating the presence of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that acetic acid derivatives exhibit significant antimicrobial activity. A study highlighted that acetic acid can inhibit the growth of various pathogens, including those associated with burn wounds, at low concentrations. The minimum inhibitory concentration (MIC) for several isolates was found to be between 0.16% and 0.31%, demonstrating its efficacy against planktonic growth and biofilm formation .

Antioxidant Activity

The antioxidant properties of (3-Methoxycarbonylmethylphenoxy)-acetic acid have also been investigated. Compounds with similar structures have shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH and FRAP, providing insights into the compound's ability to mitigate oxidative damage .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like (3-Methoxycarbonylmethylphenoxy)-acetic acid may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting a potential application in inflammatory conditions.

The biological activity of (3-Methoxycarbonylmethylphenoxy)-acetic acid is believed to be mediated through its interaction with specific molecular targets. The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors. Additionally, the carboxylic acid group may facilitate binding to enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of acetic acid derivatives against common wound pathogens. The results indicated that (3-Methoxycarbonylmethylphenoxy)-acetic acid exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound was effective in both planktonic and biofilm states, highlighting its potential as a therapeutic agent in wound care.

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Pseudomonas aeruginosa | 0.44 |

| Escherichia coli | 0.31 |

Case Study 2: Antioxidant Potential

In another investigation focusing on the antioxidant capacity of related compounds, it was found that (3-Methoxycarbonylmethylphenoxy)-acetic acid demonstrated considerable radical scavenging activity. The study utilized DPPH assay to quantify this effect, revealing a strong correlation between antioxidant activity and phenolic content.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| (3-Methoxycarbonylmethylphenoxy)-acetic acid | 78% |

| Control (Ascorbic Acid) | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.